molecular formula C14H10O4 B6396993 4-(4-Formylphenyl)-3-hydroxybenzoic acid CAS No. 1261921-43-0

4-(4-Formylphenyl)-3-hydroxybenzoic acid

Cat. No.: B6396993
CAS No.: 1261921-43-0
M. Wt: 242.23 g/mol
InChI Key: LEMRTBPJAXCOND-UHFFFAOYSA-N
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Description

4-(4-Formylphenyl)-3-hydroxybenzoic acid (CAS: 619-12-5, molecular formula: C₈H₆O₄) is a substituted benzoic acid derivative featuring a hydroxyl group at the 3-position and a formylphenyl group at the 4-position of the aromatic ring . Its melting point ranges from 235–240°C, and its density is estimated at 1.2208 g/cm³ .

The compound is utilized in pharmaceutical research, particularly in synthesizing kinase inhibitors (e.g., CDK2/Cyclin A inhibitors) via reductive amination or alkylation reactions . It also serves as a precursor in materials science for optoelectronic applications due to its ability to form stable Schiff bases with amines .

Properties

IUPAC Name

4-(4-formylphenyl)-3-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c15-8-9-1-3-10(4-2-9)12-6-5-11(14(17)18)7-13(12)16/h1-8,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMRTBPJAXCOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688900
Record name 4'-Formyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261921-43-0
Record name 4'-Formyl-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenyl)-3-hydroxybenzoic acid typically involves the formylation of a hydroxybenzoic acid derivative. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group onto the aromatic ring. The reaction conditions usually involve heating the reactants under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. For example, the use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)-3-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce other functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid.

    Reduction: 4-(4-Hydroxymethylphenyl)-3-hydroxybenzoic acid.

    Substitution: 4-(4-Formyl-2-nitrophenyl)-3-hydroxybenzoic acid (nitration product).

Scientific Research Applications

4-(4-Formylphenyl)-3-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: It can be used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: It is used in the production of advanced materials, such as covalent organic frameworks (COFs) and other porous materials.

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-3-hydroxybenzoic acid depends on its specific application. In biological systems, the formyl group can interact with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This interaction can inhibit enzyme activity or alter protein function. The hydroxy group can also participate in hydrogen bonding, affecting the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional differences between 4-(4-formylphenyl)-3-hydroxybenzoic acid and analogous compounds are critical in determining their physicochemical properties and applications. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogous Compounds

Compound Name Molecular Formula Functional Groups Melting Point (°C) Key Applications/Properties
This compound C₈H₆O₄ -COOH, -OH, -CHO (positions 3, 4) 235–240 CDK2 inhibitors, optoelectronic materials
3-Hydroxybenzoic acid (3-HA) C₇H₆O₃ -COOH, -OH (position 3) 201–203 Biologically inactive in plant defense
4-Hydroxybenzoic acid (4-HA) C₇H₆O₃ -COOH, -OH (position 4) 214–217 Membrane separation studies
4-(4-Carboxyphenyl)-3-hydroxybenzoic acid C₁₄H₁₀O₅ -COOH (positions 4 and 4'), -OH (position 3) N/A Metal-organic frameworks (MOFs)
3-Formyl-4-hydroxybenzoic acid C₈H₆O₄ -COOH, -CHO, -OH (positions 4, 3) N/A Positional isomer with distinct reactivity
Key Differences:

Functional Group Positioning :

  • The target compound’s formyl group at the 4-phenyl position distinguishes it from 3-HA and 4-HA, which lack the aldehyde functionality. This enhances its utility in synthetic chemistry (e.g., forming covalent bonds with amines) .
  • 4-(4-Carboxyphenyl)-3-hydroxybenzoic acid contains an additional carboxyl group, enabling coordination with metal ions in MOFs .

Biological Activity :

  • 3-HA and 4-HA are biologically inactive in salicylic acid (SA)-mediated plant defense pathways, unlike SA derivatives with dihydroxy substitutions .
  • The formyl group in this compound facilitates interactions with hydrophobic pockets in enzyme binding sites, making it valuable in drug design .

Physicochemical Behavior :

  • In membrane separation studies, 4-HA showed higher penetration rates than 3-HA due to differences in electrostatic interactions with polyamide membranes .
  • The formyl group in the target compound likely increases hydrophobicity compared to carboxyl-rich analogs like 4-(4-carboxyphenyl)-3-hydroxybenzoic acid .

Pharmaceutical Chemistry

This compound is a key intermediate in synthesizing non-ATP competitive CDK2 inhibitors. Reductive amination with cyclic amines generates derivatives that interact with arginine binding sites and hydrophobic pockets, enhancing inhibitory potency . For example, alkylation of its hydroxyl group produces 3-ethoxy and 3-propoxy derivatives, which improve metabolic stability .

Materials Science

The compound’s formyl group enables condensation with amines to form azomethines, which exhibit tunable optoelectronic properties.

Separation Technologies

Structural analogs like 3-HA and 4-HA exhibit divergent membrane penetration behaviors. At pH 7, 4-HA penetrates polyamide membranes 1.5× faster than 3-HA due to optimized charge interactions, highlighting the impact of hydroxyl group positioning on separation efficiency .

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